3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid is a chemical compound with the molecular formula C5H14N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amine and sulfonic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid typically involves the reaction of 1,3-propanesultone with diethylenetriamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 1,3-propanesultone and diethylenetriamine.
Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The product is typically purified using advanced techniques such as chromatography or distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine products.
Scientific Research Applications
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the amine and sulfonic acid groups, which can form hydrogen bonds and ionic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: Known for its use as a neurotransmitter analog.
Diethylenetriamine: A related compound with similar amine functionality.
Uniqueness
3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid is unique due to its combination of amine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
33925-90-5 |
---|---|
Molecular Formula |
C7H19N3O3S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-[bis(2-aminoethyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H19N3O3S/c8-2-5-10(6-3-9)4-1-7-14(11,12)13/h1-9H2,(H,11,12,13) |
InChI Key |
LWGVDKFYAQONJC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN)CCN)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.